2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione
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Overview
Description
2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione is a sulfur-containing heterocyclic compound It is characterized by a six-membered ring structure with a sulfur atom and a hydroxymethyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione typically involves the reaction of a thiane derivative with formaldehyde under acidic conditions. One common method includes the use of sulfuric acid as a catalyst to facilitate the reaction between the thiane derivative and formaldehyde, resulting in the formation of the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a thiane derivative with a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyl-substituted thiane derivatives.
Substitution: Formation of various substituted thiane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The sulfur atom in the ring structure can also interact with metal ions and other electrophilic species, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)-1lambda6-thiane-1,1-dione: Characterized by a hydroxymethyl group and a sulfur atom in a six-membered ring.
5-(Hydroxymethyl)-2-furyl-benzothiazole: Contains a furan ring and a benzothiazole moiety with a hydroxymethyl group.
2-Hydroxymethyl derivatives of phenols: Phenolic compounds with a hydroxymethyl group attached to the aromatic ring.
Uniqueness
This compound is unique due to its sulfur-containing heterocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(1,1-dioxothian-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3S/c7-5-6-3-1-2-4-10(6,8)9/h6-7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNWOCJTEFXXAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)C(C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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